Home > Products > Screening Compounds P27689 > Myelin Oligodendrocyte Glycoprotein (35-55) (human)
Myelin Oligodendrocyte Glycoprotein (35-55) (human) - 163158-19-8

Myelin Oligodendrocyte Glycoprotein (35-55) (human)

Catalog Number: EVT-1452519
CAS Number: 163158-19-8
Molecular Formula: C120H179N35O28S
Molecular Weight: 2592.029
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Myelin Oligodendrocyte Glycoprotein (35-55) (human), often abbreviated as hMOG35–55, is a peptide fragment derived from the extracellular domain of the full-length human Myelin Oligodendrocyte Glycoprotein (hMOG). This peptide encompasses amino acid residues 35 to 55 of the mature hMOG protein.

Classification:

hMOG35–55 is classified as an autoantigen and a myelin-derived peptide.

Role in Scientific Research:

  • Multiple Sclerosis (MS) and its Animal Model, Experimental Autoimmune Encephalomyelitis (EAE): hMOG35–55 is a known immunodominant epitope, meaning it can trigger a strong immune response in the context of MS and EAE. Researchers utilize hMOG35–55 to induce EAE in animal models, allowing for the investigation of disease mechanisms, potential therapeutic targets, and the evaluation of novel treatments.
  • Immune System Responses: Due to its immunogenic nature, hMOG35–55 is used to study T cell and B cell responses, particularly those related to autoimmune reactions.
  • Immunotherapy Development: Research involving hMOG35–55 has contributed to the development of immunotherapeutic strategies for MS, such as altered peptide ligands (APLs) and other approaches aimed at modulating the immune response to MOG.

Myelin Oligodendrocyte Glycoprotein (35-55) (rat)

    Compound Description: This peptide encompasses amino acids 35-55 of the rat Myelin Oligodendrocyte Glycoprotein (MOG). This peptide is highly encephalitogenic, inducing robust EAE in animal models, particularly in C57BL/6 mice. [, , , , , , , , , , , ]

    Relevance: This peptide is structurally very similar to Myelin Oligodendrocyte Glycoprotein (35-55) (human), differing only by a single amino acid substitution. While the human variant has a serine residue at position 42, the rat variant has proline at the same position. [, , ] This single amino acid difference significantly impacts its encephalitogenicity in some mouse models. []

Myelin Oligodendrocyte Glycoprotein (1-117)

    Compound Description: This compound represents the recombinant refolded extracellular domain of the Myelin Oligodendrocyte Glycoprotein. It serves as a valuable tool for analyzing the antibody response in EAE models. [] Studies indicate that this full-length protein binds antibodies more effectively than the MOG(35-55) peptide, suggesting the presence of both linear and conformational epitopes within the MOG(35-55) sequence. []

    Relevance: This protein encompasses the entire extracellular domain of Myelin Oligodendrocyte Glycoprotein, including the 35-55 epitope found in both human and rat variants. This makes it a structurally relevant compound for understanding the broader immune response to MOG. []

Mannan-MOG35-55

    Compound Description: This compound is a conjugate of the Myelin Oligodendrocyte Glycoprotein (35-55) peptide with oxidized mannan. This conjugation strategy leverages the ability of mannan to target mannose receptors on antigen-presenting cells like dendritic cells and macrophages. [, ] This compound has shown promising results in preclinical studies for inhibiting chronic EAE by inducing antigen-specific immune tolerance against the clinical symptoms of EAE in mice. [, ]

    Relevance: This compound utilizes the Myelin Oligodendrocyte Glycoprotein (35-55) peptide as the key antigenic component, directly linking its structure to the therapeutic mechanism. The conjugation with mannan enhances its targeting to antigen-presenting cells, potentially improving its efficacy in modulating the immune response against MOG. [, ]

MOG35-55(Ala41)

    Compound Description: This peptide is a synthetic analogue of the Myelin Oligodendrocyte Glycoprotein (35-55) peptide, where the arginine at position 41 is substituted with alanine. This substitution aims to alter the peptide's interaction with T cell receptors, potentially modulating its encephalitogenic potential. []

    Relevance: This analogue is directly derived from the Myelin Oligodendrocyte Glycoprotein (35-55) peptide, representing a single amino acid substitution designed to investigate structure-activity relationships and identify potential therapeutic candidates with reduced encephalitogenicity. []

Glucosamine-conjugated MOG35-55 Loaded in PLGA Nanoparticles

    Compound Description: This complex therapeutic system involves encapsulating a glucosamine-conjugated Myelin Oligodendrocyte Glycoprotein (35-55) peptide within poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The glucosamine conjugation aims to enhance the interaction of the peptide with mannose receptors (MRs) expressed by dendritic cells, while PLGA nanoparticles provide controlled release and improve pharmacokinetic properties. []

    Relevance: This system directly utilizes the Myelin Oligodendrocyte Glycoprotein (35-55) peptide, linking its structure to the therapeutic effect. The glucosamine conjugation and nanoparticle encapsulation are strategies to improve the delivery and targeting of the peptide to relevant immune cells, potentially enhancing its efficacy in modulating the immune response against Myelin Oligodendrocyte Glycoprotein and ameliorating MS. []

Myelin Basic Protein (83-99)

    Compound Description: This peptide encompasses amino acids 83-99 of the Myelin Basic Protein (MBP). Altered Peptide Ligands (APLs) derived from this peptide have demonstrated efficacy in ameliorating EAE symptoms. []

    Relevance: While this peptide is derived from Myelin Basic Protein and not MOG, it highlights the importance of exploring structurally related myelin-derived peptides in the context of EAE and MS. Both MBP and Myelin Oligodendrocyte Glycoprotein are key autoantigens implicated in the pathogenesis of these conditions, and understanding the immune response to both is crucial for developing effective therapies. []

Overview

Myelin oligodendrocyte glycoprotein is a significant glycoprotein located in the central nervous system, primarily associated with the myelin sheath that insulates nerve fibers. It is encoded by the MOG gene in humans and plays a crucial role in maintaining the structural integrity of the myelin sheath, which is essential for proper nerve conduction. Myelin oligodendrocyte glycoprotein is predominantly expressed on oligodendrocytes and is involved in various neurological processes, including myelination and immune responses related to demyelinating diseases such as multiple sclerosis.

Source and Classification

Myelin oligodendrocyte glycoprotein is classified as a type I transmembrane protein. It is primarily found in the central nervous system and is expressed on the surface of oligodendrocytes, which are responsible for producing myelin. The MOG gene is located on chromosome 6 in humans and has high homology with similar genes in other species, indicating its evolutionary importance. The protein itself consists of a single immunoglobulin-like domain that interacts with other cellular components and immune cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of myelin oligodendrocyte glycoprotein occurs late during the development of oligodendrocytes. It involves transcription from the MOG gene followed by translation into a protein that undergoes post-translational modifications. In experimental models, such as those used for studying multiple sclerosis, researchers have utilized recombinant DNA technology to produce human myelin oligodendrocyte glycoprotein for experimental purposes. This recombinant protein can be used to generate antibodies or study interactions with immune cells .

Molecular Structure Analysis

Structure and Data

The crystal structure of myelin oligodendrocyte glycoprotein has been elucidated through X-ray diffraction techniques, revealing a complex that adopts an immunoglobulin-like fold. The extracellular domain of the protein has been observed at a resolution of 1.45 Å, showing a structure composed of three short helical segments and ten beta strands arranged into two antiparallel beta sheets . The protein's sequence includes regions that are highly conserved across species, suggesting critical functional roles in myelination.

Structural Features

  • Length: 139 residues
  • Secondary Structure: 6% helical, 43% beta sheet
  • Dimerization: Myelin oligodendrocyte glycoprotein can form dimers, which may be biologically relevant for its function in cell adhesion and integrity of the myelin sheath .
Chemical Reactions Analysis

Reactions and Technical Details

Myelin oligodendrocyte glycoprotein participates in various biochemical interactions rather than traditional chemical reactions. It acts as an adhesion molecule that facilitates interactions between oligodendrocytes and axons. In autoimmune conditions like multiple sclerosis, antibodies against myelin oligodendrocyte glycoprotein can lead to demyelination by binding to the protein and triggering inflammatory responses .

Mechanism of Action

Process and Data

The mechanism of action of myelin oligodendrocyte glycoprotein involves its role as an adhesion molecule within the central nervous system. It helps maintain the integrity of the myelin sheath by promoting interactions between oligodendrocytes and neuronal axons. Additionally, during autoimmune responses, antibodies targeting myelin oligodendrocyte glycoprotein can disrupt these interactions, leading to demyelination and neurological deficits observed in conditions like multiple sclerosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Formula: C120H179N35O28S
  • Molecular Weight: Approximately 2,600 Da
  • Solubility: Myelin oligodendrocyte glycoprotein is soluble in physiological buffers typically used for biological assays.

Chemical Properties

Myelin oligodendrocyte glycoprotein is characterized by its stability under physiological conditions but may undergo conformational changes upon binding to antibodies or interacting with other proteins within the central nervous system. Its structural integrity is crucial for its function as an adhesion molecule .

Applications

Scientific Uses

Myelin oligodendrocyte glycoprotein has significant implications in neuroscience research, particularly concerning demyelinating diseases such as multiple sclerosis. It serves as a biomarker for diagnosing these conditions due to its role in autoimmune responses. Additionally, recombinant forms of myelin oligodendrocyte glycoprotein are utilized in laboratory settings to study immune responses, develop therapeutic strategies targeting demyelination, and understand mechanisms underlying myelination processes .

Structural and Functional Characterization of MOG (35-55) (Human)

Primary Sequence Analysis and Post-Translational Modifications

The human myelin oligodendrocyte glycoprotein (MOG) 35-55 epitope comprises a 21-amino acid sequence (MEVGWYRSPFSRVVHLYRNGK) representing residues 35-55 of the mature MOG protein. This immunodominant region contains several structurally and functionally critical residues:

  • Proline42 (P42): A defining feature differentiating human from rodent MOG (which contains serine at this position), conferring distinct conformational stability and antigenic properties [2] [8].
  • Arginine41/46 (R41/R46): Critical T-cell receptor (TCR) contact points implicated in T-cell activation through electrostatic interactions with HLA and TCR complementarity-determining regions [7] [10].
  • Tyrosine40 (Y40): Contributes to HLA-DR2 binding affinity through hydrophobic interactions within the P4 pocket of the HLA binding groove [10].

Post-translational modifications significantly impact the epitope's immunological behavior:

  • Citrullination: Enzymatic deimidation of arginine residues (R41, R46) to citrulline neutralizes positive charges, disrupting TCR recognition. Unlike murine MOG35-55, citrullinated human peptides (hMOG35-55-Cit41,46) do not form amyloid-like aggregates due to the structural constraint imposed by P42, fundamentally altering their pathogenic potential [2].
  • Glycosylation: While MOG31 is a conserved N-glycosylation site in the full extracellular domain, the 35-55 segment itself is not glycosylated. However, glycosylation adjacent to this region in full-length MOG influences epitope accessibility [1] [4].

Table 1: Key Residues and Modifications in Human MOG35-55

Residue PositionAmino AcidFunctional RoleImpact of Modification
40 (Tyr)YHLA-DR2 bindingHydrophobic anchoring
41 (Arg)RTCR contactCitrullination disrupts TCR activation
42 (Pro)PStructural hingePrevents β-sheet aggregation
46 (Arg)RTCR anchorCitrullination reduces encephalitogenicity
52 (Arg)RSolvent-exposedPotential deimination site

Conformational Dynamics in Aqueous and Lipid Environments

The structural plasticity of MOG35-55 under varying environmental conditions dictates its immunological presentation:

  • Aqueous Solution Dynamics: Molecular dynamics (MD) simulations reveal that free hMOG35-55 adopts flexible, non-extended conformations in solution. Approximately 40% of simulated structures display two major bends centered at P42 and R46, creating a collapsed topology stabilized by hydrophobic clustering of V37, V44, V47, and L50. This intrinsic disorder enables adaptation to diverse binding interfaces but contrasts sharply with the rigid helical turn observed in murine MOG35-55 [7] [10].

  • Membrane Proximity Effects: In lipid environments mimicking the myelin membrane, the epitope exhibits increased helical propensity between W39-R46 due to hydrophobic partitioning. This helical segment enhances insertion into lipid bilayers, potentially facilitating direct interaction with antigen-presenting cells. Membrane anchoring also orients R41/R46 toward the aqueous phase, increasing accessibility for TCR engagement [4].

  • HLA-DR2 (DRA/DRB1*1501) Complex: Upon binding, hMOG35-55 adopts a stable polyproline type II helix spanning residues 38–47, with key anchoring interactions:

  • Y40 inserts into the hydrophobic P4 pocket of HLA-DR2
  • R41 forms salt bridges with HLA-DR2β His81
  • P42 induces a kink facilitating TCR dockingMD simulations show occupancy rates >85% for these interactions over 100 ns trajectories, confirming structural stability in the loaded complex [10].

  • Trimolecular Complex (HLA/MOG/TCR): TCR engagement induces allosteric tightening of the HLA-peptide interface. CDR3 loops of TCRα/β clamp around R41 and R46, forming salt bridges that account for >60% of the binding energy. This "dual-arginine grip" is the critical determinant for T-cell activation, explaining why Ala substitutions at R41/R46 abrogate encephalitogenicity in experimental models [7] [10].

Comparative Structural Biology: Human vs. Rodent MOG (35-55)

The single amino acid difference at position 42 (human: Proline vs. rodent: Serine) drives profound functional divergence:

  • Aggregation Propensity: Murine MOG35-55 (S42) undergoes citrulline-dependent amyloid-like fibrillization under acidic conditions (pH 5.0), with Thioflavin-T fluorescence increasing >15-fold within 12 hours. Human MOG35-55 (P42) remains monomeric under identical conditions due to steric constraints from the proline ring preventing β-sheet stacking [2].

  • Encephalitogenic Mechanisms:

  • Human MOG protein: Requires B-cell involvement for EAE induction in C57BL/6 mice, generating polymorphonuclear leukocyte-rich infiltrates. Despite weak direct T-cell activation, antibodies against conformational epitopes enable complement-mediated demyelination [8].
  • Rodent MOG35-55 peptide: Directly encephalitogenic via CD4+ T-cell activation, producing mononuclear CNS infiltrates independent of B cells. The linear epitope binds murine MHC-II (I-Ab) with 10-fold higher affinity than human peptide [8].

  • Immunological Cross-Reactivity: Human MOG35-55 elicits T-cell responses against human—but not rodent—peptide sequences. Proline42 introduces a structural discontinuity that disrupts the central TCR contact region, reducing cross-species immunogenicity by >70% in proliferation assays [8].

Table 2: Biophysical and Immunological Differences at Position 42

PropertyHuman MOG35-55 (P42)Rodent MOG35-55 (S42)Functional Consequence
Secondary StructureKinked helix (P42 hinge)Extended β-sheet propensityAlters TCR docking angle
Citrullinated Form StabilityMonomeric in solutionForms amyloid-like aggregatesDifferential pathogenicity
HLA/MHC-II Binding (kD)15.3 ± 2.1 µM (HLA-DR2)3.2 ± 0.7 µM (I-Ab)Species-restricted presentation
Encephalitogenic PathwayB-cell dependent, antibody-mediatedT-cell dependent, cell-mediatedDistinct therapeutic targeting

Role in Myelin Sheath Integrity and Axonal Communication

Beyond its immunodominance, MOG35-55 resides within functional domains critical for myelin integrity:

  • Homophilic Adhesion Interface: The full-length MOG extracellular domain forms antiparallel dimers via β-sheet interactions. Residues 35-55 localize near the dimer interface, with V44/V47 forming hydrophobic clusters stabilizing myelin lamellae adhesion. Disruption of this region (e.g., by autoantibodies) compromises compact myelin architecture, increasing vulnerability to shear forces during axonal conduction [4].

  • Autoantibody Recognition: 75% of MOG antibody-associated disease (MOGAD) patients exhibit antibodies targeting conformational epitopes involving P42. High-affinity antibodies (>108 M-1) against this region correlate with severe demyelination phenotypes, including optic neuritis and transverse myelitis. Antibody binding sterically hinders homophilic adhesion and activates Fcγ receptor-mediated phagocytosis of myelin [1].

  • Axonal Signaling Modulation: MOG35-55 contains putative interaction motifs for neuronal cell adhesion molecules (NCAM). Computational docking suggests electrostatic complementarity between R41/R46 and NCAM Ig5 domains, potentially facilitating neuron-oligodendrocyte crosstalk regulating myelin plasticity. Autoantibody binding disrupts this interaction, correlating with reduced evoked potential amplitudes in EAE models [6] [9].

  • T-cell Mediated Injury: Adoptive transfer of MOG35-55-specific CD8+ T cells induces axonal damage in murine models, evidenced by 40% reduction in optic nerve compound action potentials. While less potent than CD4+ T cells, CD8+ cells exhibit enhanced infiltration across the blood-brain barrier, causing direct axonal transection via perforin/granzyme B secretion [9].

Table 3: Functional Consequences of MOG35-55 Disruption

Disruption MechanismStructural ImpactFunctional DeficitClinical Correlation
Autoantibody BindingSteric occlusion of dimer interfaceLoss of homophilic adhesionMRI: Myelin splitting, intramyelinic edema
CitrullinationCharge neutralization at R41/R46Altered TCR recognitionReduced T-cell activation in EAE
CD8+ T-cell InfiltrationPerforin-mediated pore formationAxonal conductivity lossVEP latency prolongation (>15 ms)
Pro42Ser MutationEnhanced β-sheet aggregationIncreased amyloid formationNot observed in human disease

Properties

CAS Number

163158-19-8

Product Name

Myelin Oligodendrocyte Glycoprotein (35-55) (human)

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid

Molecular Formula

C120H179N35O28S

Molecular Weight

2592.029

InChI

InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1

InChI Key

JZTWEKCSWFQBIT-RVMQXVHWSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.